(2-叠氮乙酰基) 2-叠氮乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

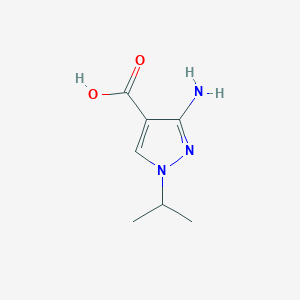

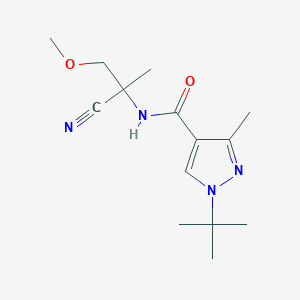

Azidoacetic acid NHS ester is a simple azido-containing reagent with an N-hydroxysuccinimide (NHS) ester . It can be reacted with primary amines at pH 7-9 forming a stable amide bond . The azide allows for chemoselective ligation with an alkyne or cyclooctyne . It is generally used to functionalize amines and amino acids with azidoacetyl groups .

Molecular Structure Analysis

The molecular structure of azido compounds typically includes a nitrogen-rich azide group (-N3). For example, Azidoacetic acid NHS ester has the empirical formula C6H6N4O4 and a molecular weight of 198.14 .Chemical Reactions Analysis

Azidoacetic acid NHS ester can react with primary amines at pH 7-9 to form a stable amide bond . The azide group allows for chemoselective ligation with an alkyne or cyclooctyne .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, Azidoacetic acid NHS ester is a powder or crystal at room temperature and should be stored at -20°C .科学研究应用

在化学分解中的应用

热分解研究: 使用基质隔离红外光谱和紫外光电子光谱等技术研究了2-叠氮乙酸乙酯等化合物的热分解。这些研究揭示了在不同温度下分解的机理和产物,提供了对它们的协同和逐步分解机理的见解 (Hooper 等人,2002)。

在质谱中的应用

质谱中的碎片形成机理: 2-叠氮乙酰基化合物已在质谱中的电子电离条件下合成和研究。这项研究有助于理解脂肪族α-羰基叠氮化物的碎片形成机理,提供了对取代基对分子离子碎片产生的离子的丰度和性质的影响的见解 (Duarte 等人,2003)。

在化学合成中的应用

三唑衍生物的合成: 2-叠氮乙酸已被用于合成2-(4-乙氧羰基-5-甲基-1H-1,2,3-三唑-1-基)乙酸等化合物中。该过程涉及与乙酰乙酸乙酯等化合物的反应,所得产物通过强分子间氢键连接 (王和赵,2010)。

N-GlcNAz 天冬酰胺结构模块的合成: N-叠氮乙酰基-d-葡糖胺 (GlcNAz) 是化学生物学中的一个有用的工具。它已被用于实际合成 FmocAsn(N-Ac3GlcNAz)OH,这是固相肽合成 (SPPS) 的一个结构模块,为酶促聚糖延伸提供了一个平台,并促进了对各种生物过程的研究 (Marqvorsen 等人,2019)。

在催化中的应用

镍(II) 催化的反应: 硫代酰亚胺等 N-叠氮乙酰基化合物已用于镍(II) 催化的反应中,用于合成拉科酰胺等化合物。这些过程展示了叠氮化合物在促进对映选择性和催化合成方面的潜力,为获得广泛的对映体纯化合物提供了途径 (Teloxa 等人,2020)。

在材料科学中的应用

新型叠氮酯增塑剂的合成: 已合成3-叠氮-2,2-双(叠氮甲基)丙基 2-叠氮乙酸酯 (ABAMPA) 等化合物,由于其高能量和显着的热稳定性,展示了在爆炸和推进剂配方中的潜在应用 (王等人,2018)。

作用机制

Target of Action

The primary target of (2-Azidoacetyl) 2-azidoacetate is primary amines . This compound is generally used to functionalize amines and amino acids with azidoacetyl groups . The role of these primary amines is to react with the N-hydroxysuccinimide (NHS) ester of (2-Azidoacetyl) 2-azidoacetate at pH 7-9, forming a stable amide bond .

Mode of Action

(2-Azidoacetyl) 2-azidoacetate interacts with its targets, the primary amines, through a reaction that forms a stable amide bond . This reaction occurs at a pH between 7 and 9 . The azide in (2-Azidoacetyl) 2-azidoacetate allows for chemoselective ligation with an alkyne or cyclooctyne .

Biochemical Pathways

The biochemical pathways affected by (2-Azidoacetyl) 2-azidoacetate involve the functionalization of amines and amino acids with azidoacetyl groups . This process is generally used in click chemistry applications . The downstream effects of these pathways are the formation of stable amide bonds and the potential for further reactions with alkynes or cyclooctynes .

Pharmacokinetics

and is typically stored at −20°C. These factors may influence its bioavailability.

Result of Action

The molecular and cellular effects of (2-Azidoacetyl) 2-azidoacetate’s action involve the formation of stable amide bonds with primary amines . This results in the functionalization of amines and amino acids with azidoacetyl groups , which can then undergo further reactions in click chemistry applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Azidoacetyl) 2-azidoacetate. For instance, the reaction with primary amines occurs at a pH between 7 and 9 , indicating that the pH of the environment can affect the compound’s action. Additionally, the compound is typically stored at −20°C , suggesting that temperature may also play a role in its stability.

安全和危害

属性

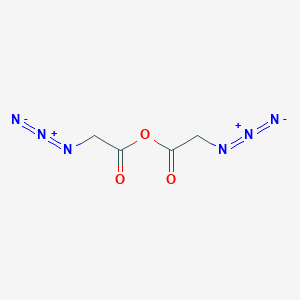

IUPAC Name |

(2-azidoacetyl) 2-azidoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O3/c5-9-7-1-3(11)13-4(12)2-8-10-6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWNCFNXOKHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CN=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)